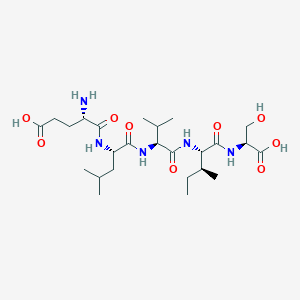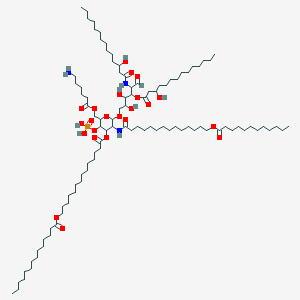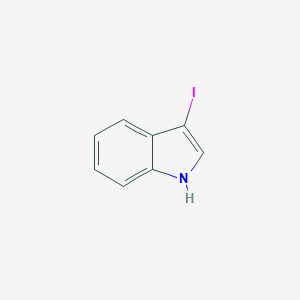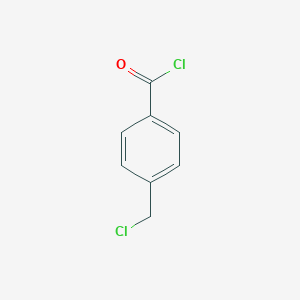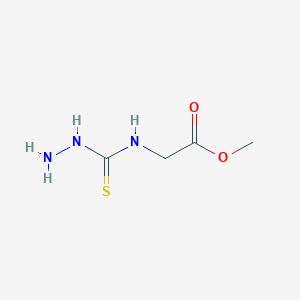
Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an ideal candidate for use in various fields of study, including biochemistry, pharmacology, and molecular biology.
Wirkmechanismus
The mechanism of action of Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the synthesis of DNA and RNA. This leads to the disruption of cellular processes, ultimately resulting in cell death.
Biochemische Und Physiologische Effekte
Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antitumor effects, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) in lab experiments is its versatility. This compound has been used in a wide range of studies, from basic research to drug development. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for many researchers.
However, there are also some limitations to using Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain studies. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are many potential future directions for research involving Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)). One area of interest is its potential use in the development of new antimicrobial and antitumor agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity concerns. Finally, there is also potential for this compound to be used in the development of new diagnostic tools or imaging agents, as it has been shown to have fluorescent properties.
Synthesemethoden
The synthesis of Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) involves the reaction between glycine methyl ester and thiosemicarbazide in the presence of acetic acid. The resulting product is a white crystalline solid that can be purified through recrystallization using ethanol.
Wissenschaftliche Forschungsanwendungen
Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects. It has also been used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
141990-74-1 |
|---|---|
Produktname |
Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI) |
Molekularformel |
C4H9N3O2S |
Molekulargewicht |
163.2 g/mol |
IUPAC-Name |
methyl 2-(aminocarbamothioylamino)acetate |
InChI |
InChI=1S/C4H9N3O2S/c1-9-3(8)2-6-4(10)7-5/h2,5H2,1H3,(H2,6,7,10) |
InChI-Schlüssel |
ILSKIMXIXJPWKK-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC(=S)NN |
Kanonische SMILES |
COC(=O)CNC(=S)NN |
Synonyme |
Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)
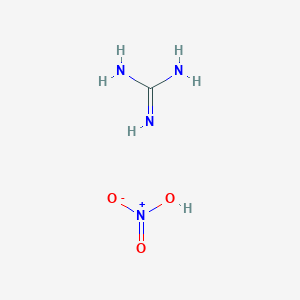
![N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester](/img/structure/B116617.png)
![Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B116620.png)
![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)
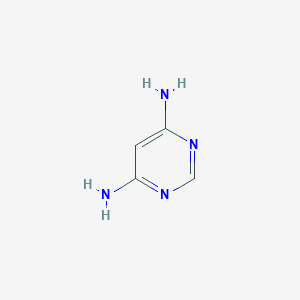
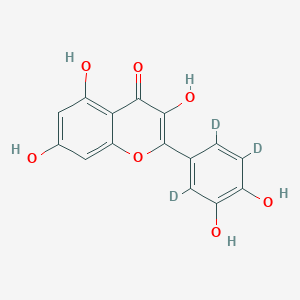
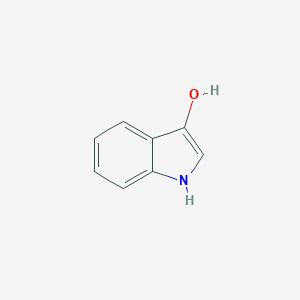
![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione](/img/structure/B116628.png)
![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]](/img/structure/B116630.png)
